molecular formula C13H19NO3 B8379007 Ethyl 6-Ethyl-1-Isopropyl-2-oxo-1,2-Dihydropyridine-3-Carboxylate

Ethyl 6-Ethyl-1-Isopropyl-2-oxo-1,2-Dihydropyridine-3-Carboxylate

Cat. No.: B8379007
M. Wt: 237.29 g/mol
InChI Key: SICXDQYHOXCZHY-UHFFFAOYSA-N
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Description

Ethyl 6-Ethyl-1-Isopropyl-2-oxo-1,2-Dihydropyridine-3-Carboxylate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl 6-ethyl-2-oxo-1-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H19NO3/c1-5-10-7-8-11(13(16)17-6-2)12(15)14(10)9(3)4/h7-9H,5-6H2,1-4H3

InChI Key

SICXDQYHOXCZHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C(=O)N1C(C)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of ethyl 1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate as prepared in Example 1(5) (515 mg, 2.0 mmol) in tetrahydrofuran (3 mL) was added a solution of lithium diisopropylamide (2.0M, 1.0 mL, 1.0 mmol) dropwise at −30° C. over 40 min. After addition, the mixture was stirred at 0° C. for 3 h. Then, methyl iodide (426 mg, 3.0 mmol) was added at 0° C., and the mixture was stirred at room temperature for 16 h. The mixture was quenched with water (5.0 mL), and extracted with dichloromethane (30 mL×3). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo. The residue was purified with plate TLC eluting with n-hexane/ethyl acetate (v/v=2/1) to give 110 mg (23%) of the title compound as yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1(5)
Quantity
515 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
426 mg
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Yield
23%

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